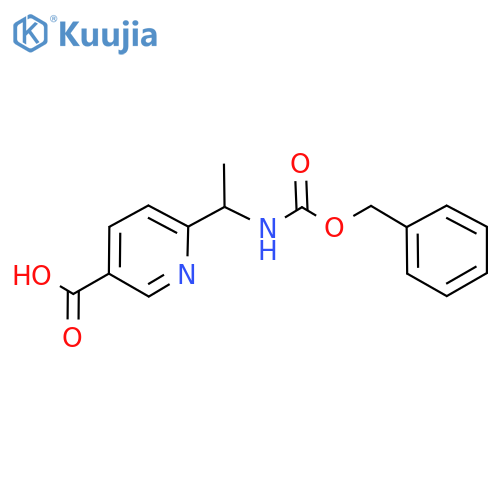

Cas no 2803846-99-1 (6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid)

6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-[1-[[(Phenylmethoxy)carbonyl]amino]ethyl]-3-pyridinecarboxylic acid

- 3-Pyridinecarboxylic acid, 6-[1-[[(phenylmethoxy)carbonyl]amino]ethyl]-

- 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid

-

- インチ: 1S/C16H16N2O4/c1-11(14-8-7-13(9-17-14)15(19)20)18-16(21)22-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,18,21)(H,19,20)

- InChIKey: VSYIOZRUUBRMAH-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1C=NC(C(NC(=O)OCC2C=CC=CC=2)C)=CC=1)O

6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34653223-0.1g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 0.1g |

$1232.0 | 2023-09-03 | ||

| Enamine | EN300-34653223-10.0g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 10g |

$6020.0 | 2023-06-02 | ||

| Enamine | EN300-34653223-2.5g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 2.5g |

$2745.0 | 2023-09-03 | ||

| Enamine | EN300-34653223-0.25g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 0.25g |

$1288.0 | 2023-09-03 | ||

| Enamine | EN300-34653223-0.5g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 0.5g |

$1344.0 | 2023-09-03 | ||

| Enamine | EN300-34653223-10g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 10g |

$6020.0 | 2023-09-03 | ||

| Enamine | EN300-34653223-1.0g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 1g |

$1400.0 | 2023-06-02 | ||

| Enamine | EN300-34653223-0.05g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 0.05g |

$1176.0 | 2023-09-03 | ||

| Enamine | EN300-34653223-5g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 5g |

$4060.0 | 2023-09-03 | ||

| Enamine | EN300-34653223-5.0g |

6-(1-{[(benzyloxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid |

2803846-99-1 | 5g |

$4060.0 | 2023-06-02 |

6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid 関連文献

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

9. Book reviews

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid (CAS No. 2803846-99-1)

6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2803846-99-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyridine carboxylic acid class, characterized by its pyridine ring substituted with a carboxylic acid group at the 3-position and an amine-protected ethyl chain extending from the nitrogen atom. The presence of a benzyloxy carbonyl (Boc) protective group on the amine functionality highlights its utility as a versatile intermediate in medicinal chemistry, particularly in the synthesis of peptide mimetics and protease inhibitors.

The structural features of 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid make it a valuable building block for designing novel therapeutic agents. The pyridine core is a common pharmacophore in many bioactive molecules, exhibiting properties such as lipophilicity, metabolic stability, and favorable interactions with biological targets. The carboxylic acid moiety at the 3-position can participate in hydrogen bonding or form salt bridges, enhancing binding affinity to protein receptors. Additionally, the Boc-protected amine provides a stable handle for further functionalization, allowing chemists to introduce additional modifications while protecting the amine from unwanted side reactions.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various enzymatic pathways involved in human diseases. 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid has been explored as a precursor in the synthesis of inhibitors for serine proteases, which play crucial roles in processes such as blood clotting, inflammation, and tumor growth. For instance, derivatives of this compound have been investigated for their potential to modulate matrix metalloproteinases (MMPs), enzymes implicated in tissue degradation and cancer metastasis. The pyridine scaffold offers a scaffold for tuning electronic properties and binding interactions, making it an attractive platform for structure-based drug design.

One of the most compelling applications of 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid lies in its role as a key intermediate in peptide chemistry. The Boc protection ensures that the amine group remains inert under harsh reaction conditions, allowing for selective introduction of other functional groups or coupling to other amino acids via peptide coupling reagents such as HBTU or HATU. This property is particularly useful in solid-phase peptide synthesis (SPPS), where orthogonal protecting groups are essential for achieving high yields and purity. Researchers have leveraged this compound to construct peptidomimetics with enhanced stability and bioavailability, which are often more favorable than their natural peptide counterparts.

The pharmaceutical industry has also recognized the potential of 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid as a scaffold for drug discovery programs targeting neurological disorders. Pyridine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine. For example, analogs of this compound have been investigated for their ability to interact with acetylcholinesterase (AChE), an enzyme critical for maintaining acetylcholine levels in the brain. By optimizing the substitution pattern on the pyridine ring and the length of the ethyl chain, researchers can fine-tune binding affinities and selectivity profiles.

Advances in computational chemistry have further enhanced the utility of 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid in drug design. Molecular modeling techniques such as docking simulations and quantum mechanical calculations allow researchers to predict how this compound interacts with biological targets at an atomic level. These predictions guide synthetic efforts by identifying key residues on the target protein that should be optimized for improved binding. Additionally, virtual screening algorithms can rapidly sift through large libraries of derivatives to identify promising candidates before experimental validation.

The synthesis of 6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by amide bond formation with protected amino acids or pre-functionalized ethylene diamines. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce aryl or heteroaryl groups onto the pyridine ring, expanding its structural diversity. These synthetic strategies underscore its importance as a versatile intermediate that can be tailored to meet specific pharmacological requirements.

In conclusion,6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid (CAS No. 2803846-99-1) represents a promising scaffold for developing novel therapeutic agents across multiple disease areas. Its unique structural features—combining a pyridine core with a Boc-protected amine and a carboxylic acid group—make it an invaluable tool for medicinal chemists engaged in drug discovery programs targeting proteases, peptides, and neurological disorders. As research continues to uncover new biological targets and synthetic methodologies,this compound is poised to play an increasingly significant role in shaping future generations of pharmaceuticals.

2803846-99-1 (6-(1-{(benzyloxy)carbonylamino}ethyl)pyridine-3-carboxylic acid) 関連製品

- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)

- 5507-44-8(Diethoxymethylvinylsilane)

- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)

- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)

- 921544-91-4(2,5-dichloro-N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}benzamide)

- 40435-42-5(2,2,5-trimethylhexan-1-ol)